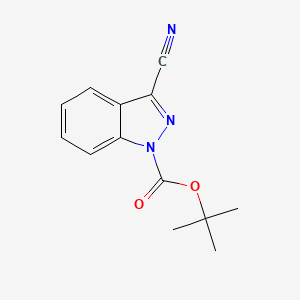

tert-Butyl 3-cyano-1H-indazole-1-carboxylate

Descripción general

Descripción

tert-Butyl 3-cyano-1H-indazole-1-carboxylate: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and an indazole ring system.

Aplicaciones Científicas De Investigación

Synthesis and Therapeutic Applications

Indazole derivatives, closely related to tert-Butyl 3-cyano-1H-indazole-1-carboxylate, are highlighted for their wide range of biological activities. They serve as the cornerstone for developing new therapeutic agents. For instance, indazole-based compounds have shown promising anticancer and anti-inflammatory activities, indicating their potential in treating disorders involving protein kinases and neurodegeneration. The transition-metal-catalyzed C–H activation/annulation sequence has emerged as a favorable tool for constructing functionalized indazole derivatives, enhancing their medicinal applications due to improved tolerance, functional flexibility, and structural complexity (Denya et al., 2018), (Shiri et al., 2022).

Environmental Impact and Degradation

The environmental occurrence and degradation of related compounds, such as methyl tert-butyl ether (MTBE), offer insights into the environmental behavior and fate of similar tert-butyl-based substances. MTBE and its degradation products, including tert-butyl alcohol (TBA), have been extensively studied to understand their biodegradation pathways in soil and groundwater. These studies highlight the challenges and potential for microbial degradation under various redox conditions, which is crucial for assessing the environmental impact of tert-butyl-based compounds (Thornton et al., 2020), (Schmidt et al., 2004).

Novel Synthetic Routes

The development of new synthetic routes for the production of complex molecules, leveraging tert-butyl-based intermediates, is another crucial area of research. These routes facilitate the synthesis of compounds with broad biological activities, such as vandetanib, a potent anticancer agent. Exploring different synthetic pathways allows for the optimization of yield, cost, and commercial viability in industrial-scale production (Mi, 2015).

Safety and Hazards

The safety information for “tert-Butyl 3-cyano-1H-indazole-1-carboxylate” includes several hazard statements such as H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Direcciones Futuras

The future directions for “tert-Butyl 3-cyano-1H-indazole-1-carboxylate” and similar compounds could involve further exploration of their medicinal applications, given their wide variety of uses in areas such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial treatments . Additionally, their potential use as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease could be further investigated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyano-1H-indazole-1-carboxylate typically involves the reaction of 3-cyano-1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl 3-cyano-1H-indazole-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium

Propiedades

IUPAC Name |

tert-butyl 3-cyanoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIIOOSOJNYTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate](/img/structure/B1409528.png)

![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol](/img/structure/B1409529.png)

![6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B1409532.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1409537.png)

![3-[(Azetidin-1-yl)methyl]-5-bromopyridine](/img/structure/B1409546.png)